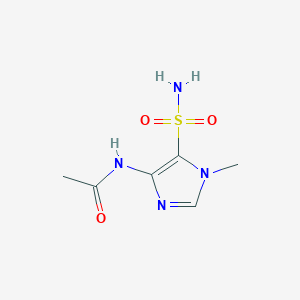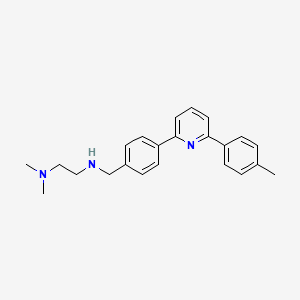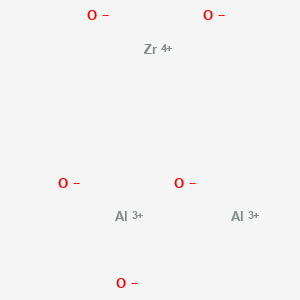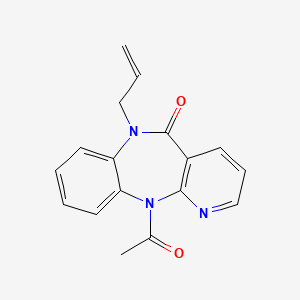
carbamic acid;morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an unstable compound that decomposes into ammonia and carbon dioxide at temperatures above -23°C . Morpholine, on the other hand, is a heterocyclic amine with the chemical formula C₄H₉NO. It is commonly used as a solvent and corrosion inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, which also yields ammonium carbamate (NH₄⁺[NH₂CO₂]⁻) . Morpholine can be synthesized through the dehydration of diethanolamine using sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of carbamic acid morpholine involves the reaction of morpholine with carbon dioxide under controlled conditions. This reaction can be mediated by superbases such as 1,1,3,3-tetramethylguanidine (TMG), which facilitates the formation of carbamates .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid morpholine undergoes various chemical reactions, including:
Oxidation: Carbamic acid can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert carbamic acid into amines.
Substitution: Substitution reactions involving carbamic acid can lead to the formation of carbamate esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substituting agents: Alcohols and phenols for substitution reactions.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and carbamate esters .
Applications De Recherche Scientifique
Carbamic acid morpholine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbamates and urea derivatives.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Utilized as a corrosion inhibitor and solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of carbamic acid morpholine involves the formation of carbamate intermediates. These intermediates can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity. The molecular pathways involved include the formation of hydrogen bonds and covalent interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: Similar to carbamic acid but lacks the carboxyl group.
Dithiocarbamate: Contains sulfur atoms in place of oxygen.
Carbonic acid: Similar structure but with two hydroxyl groups.
Uniqueness
Carbamic acid morpholine is unique due to its ability to form stable carbamate intermediates, which are useful in various chemical and biological applications. Its combination of carbamic acid and morpholine provides distinct properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
14905-85-2 |
|---|---|
Formule moléculaire |
C5H12N2O3 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
carbamic acid;morpholine |
InChI |
InChI=1S/C4H9NO.CH3NO2/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;2H2,(H,3,4) |
Clé InChI |
ININOGTZHQOEKR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
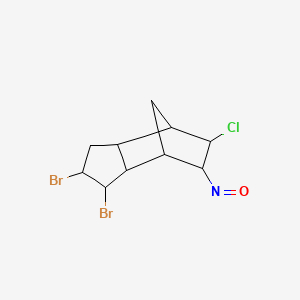
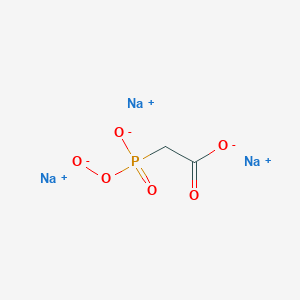
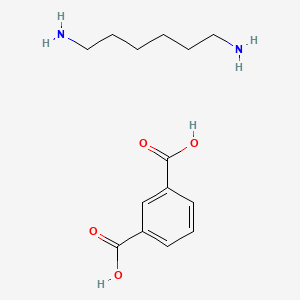
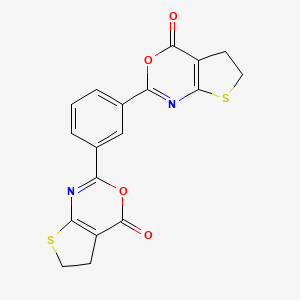
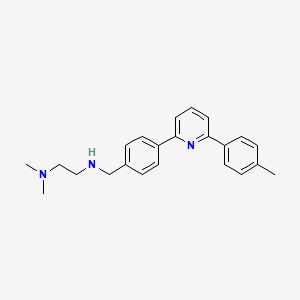
![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
